molecular formula C7H11NO3 B12882443 (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione

(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione

Cat. No.: B12882443
M. Wt: 157.17 g/mol
InChI Key: OKQPWIQNBZVOCH-ZETCQYMHSA-N
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Description

(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione is a chiral compound with significant applications in various scientific fields. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of isopropyl and methyl groups at the 4-position of the ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method is the reaction of (S)-2-amino-3-methyl-1-butanol with diethyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the oxazolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amino alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxazolidinones

    Reduction: Amino alcohols

    Substitution: Various substituted oxazolidines

Scientific Research Applications

(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

    ®-4-Isopropyl-4-methyloxazolidine-2,5-dione: The enantiomer of the compound, which may exhibit different biological activities.

    4-Isopropyl-4-methyloxazolidine-2,5-dione: The racemic mixture containing both (S)- and ®-enantiomers.

    4-Methyl-4-phenyloxazolidine-2,5-dione: A structurally similar compound with a phenyl group instead of an isopropyl group.

Uniqueness: (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(4S)-4-methyl-4-propan-2-yl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-4(2)7(3)5(9)11-6(10)8-7/h4H,1-3H3,(H,8,10)/t7-/m0/s1

InChI Key

OKQPWIQNBZVOCH-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@]1(C(=O)OC(=O)N1)C

Canonical SMILES

CC(C)C1(C(=O)OC(=O)N1)C

Origin of Product

United States

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